benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Description
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a chiral carbamate derivative characterized by its stereospecific (1R)-configured ethylcarbamoyl backbone and a methoxy(methyl)carbamoyl functional group. Its stereochemistry and functional groups influence its reactivity, solubility, and interactions with biological targets such as enzymes . Commercial sources (e.g., LEAP CHEM CO., LTD.) list this compound under synonyms like SCHEMBL1643093 and ZINC1634792, indicating its relevance in high-throughput screening and drug discovery .
Properties
CAS No. |
152169-60-3 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-(3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
InChI Key |
AXDXPDSBSVDTCF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)C)NC(=O)OCC1=CC=CC=C1 |
Synonyms |
BENZYL [(1S)-1-METHYL-2-OXOPROPYL]CARBAMATE |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic substitution, where ZnCl₂ activates the carbamoyl chloride (e.g., methoxy(methyl)carbamoyl chloride) to form an isocyanate intermediate. Subsequent nucleophilic attack by the alcohol (e.g., (R)-1-aminoethanol derivatives) yields the carbamate product. Key parameters include:
Table 1: Solvent Screening for Carbamate Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 30 | 12 | 86 |
| Xylene | 30 | 13 | 55 |
| 1,4-Dioxane | 30 | 24 | <10 |
The benzyl carbamate moiety in the target compound is introduced via reaction with benzyl chloroformate (Cbz-Cl), a standard method for amine protection. This step typically precedes or follows the introduction of the methoxy(methyl)carbamoyl group.
Procedure:
-
Amine Substrate : (R)-1-[methoxy(methyl)carbamoyl]ethylamine is prepared by reacting (R)-1-aminoethanol with methoxy(methyl)carbamoyl chloride in the presence of ZnCl₂.
-
Protection : The amine is treated with benzyl chloroformate in anhydrous toluene, yielding the benzyl carbamate.
-
Purification : Column chromatography (hexane/ethyl acetate) isolates the product with >75% yield.
Asymmetric Synthesis and Chiral Resolution
The (1R)-configuration necessitates enantioselective synthesis. Patent US6369034B1 discloses methods for chiral carbamates using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent.
Key Steps:
-
Chiral Precursor : (R)-1-aminoethyl derivatives are synthesized via enzymatic resolution or asymmetric hydrogenation.
-
Coupling : PyBOP mediates the reaction between the chiral amine and methoxy(methyl)carboxylic acid, forming the carbamoyl group.
-
Deprotection : Trityl or Boc groups are removed using trifluoroacetic acid (TFA).
Scalability and Industrial Adaptations
Gram-scale synthesis, as demonstrated for rivastigmine, is achievable for the target compound:
-
Batch Size : 30.25 mmol scale.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamates .
Scientific Research Applications
Synthesis and Preparation
The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1R)-1-[methoxy(methyl)carbamoyl]ethylamine in organic solvents like chloroform or dichloromethane, often using triethylamine as a base. This preparation method allows for the production of the compound in high purity, essential for its application in research.
Chemistry
This compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.
Biology
In biological research, this compound is utilized to study enzyme inhibitors and as a building block for peptide synthesis. Its ability to interact with specific molecular targets enables researchers to explore its effects on biochemical pathways.
Medicine
The compound plays a crucial role in drug development, particularly in creating pharmaceuticals targeting specific enzymes and receptors. Its mechanism of action involves binding to enzyme active sites, inhibiting their activity, which can lead to therapeutic effects.
Industry
In industrial applications, this compound is used in producing specialty chemicals and advanced materials. Its properties make it suitable for various formulations and manufacturing processes.
Case Studies
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways, showcasing its potential as a therapeutic agent.
Case Study 2: Drug Development
Research highlighted the compound's role as a precursor in synthesizing novel pharmaceutical agents targeting cancer cells, emphasizing its significance in medicinal chemistry.
Case Study 3: Industrial Application
An industrial application study revealed that this compound is used in formulating specialty coatings due to its favorable chemical properties, illustrating its versatility beyond laboratory settings.
Mechanism of Action
The mechanism of action of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Silicon-Based Carbamate Derivatives
Evidence from silicon-based carbamate derivatives highlights critical structural and functional differences:
- Compound 2 (benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate) :
- Contains a tert-butyldimethylsilyl (TBS) protecting group and a 2-hydroxyphenyl substituent.
- Exhibits selective acetylcholinesterase (AChE) inhibition with an IC50 comparable to galanthamine (a standard AChE inhibitor) .
- Key difference : The TBS group enhances lipophilicity and metabolic stability compared to the methoxy(methyl) group in the target compound.
Compound 3 (benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(3-hydroxyphenyl)carbamoyl]ethyl]-carbamate) :
Target Compound :
- Lacks silicon-based groups and aromatic hydroxyl substituents.
- Predicted to have lower metabolic stability but higher solubility due to the polar methoxy(methyl)carbamoyl group.
Comparison with Natural Carbamate Derivatives
Natural products like gastrodin (14) and 4-hydroxybenzyl alcohol (8) from Gastrodia elata () share carbamate-like functionalities but differ in:
- Backbone complexity: The target compound’s synthetic carbamate backbone contrasts with natural derivatives’ simpler phenolic or glycosidic structures.
- Bioactivity : Natural compounds (e.g., gastrodin) exhibit neuroprotective effects, while synthetic carbamates are tailored for enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s lack of aromatic hydroxyl groups may reduce off-target interactions but limit enzyme inhibition potency.
- Silicon in Compound 2 enhances blood-brain barrier penetration, a feature absent in the target compound .
Biological Activity
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate, a compound with the molecular formula C13H18N2O4 and CAS number 152169-60-3, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of benzyl chloroformate with (1R)-1-[methoxy(methyl)carbamoyl]ethylamine in organic solvents like chloroform or dichloromethane, often employing triethylamine as a base to neutralize byproducts. The synthesis route is crucial as it influences the yield and purity of the final product.
This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It is known to inhibit enzyme activity by binding to their active sites, thereby modulating various biochemical pathways. This mechanism is significant in the context of drug development, particularly for targeting diseases where enzyme inhibition is beneficial.
Antiproliferative Activity
Research indicates that compounds structurally similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 2.2 to 5.3 µM against different cancer types, suggesting a strong potential for anticancer applications .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT 116 | 3.7 |
| Compound B | MCF-7 | 1.2 |
| Compound C | HEK 293 | 5.3 |
Antioxidant Activity
In addition to its antiproliferative properties, this compound and its analogs have demonstrated significant antioxidant activity. Studies have shown that certain derivatives can outperform standard antioxidants like BHT in various assays, highlighting their potential in combating oxidative stress-related diseases .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (CDKs). CDK inhibitors are crucial in cancer therapy as they regulate cell cycle progression. This compound has been noted for its ability to inhibit specific CDKs, making it a candidate for further research in cancer treatment .
Case Studies and Research Findings
Numerous studies have focused on the structure-activity relationships (SAR) of this compound and related compounds. For example, modifications to the methoxy group significantly affect biological activity, with certain substitutions leading to enhanced potency against cancer cell lines while maintaining favorable pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
